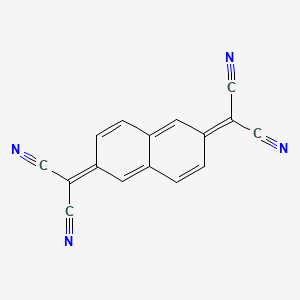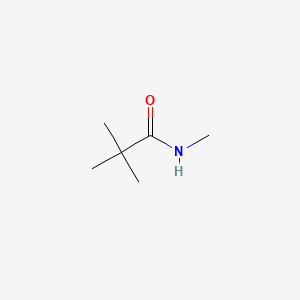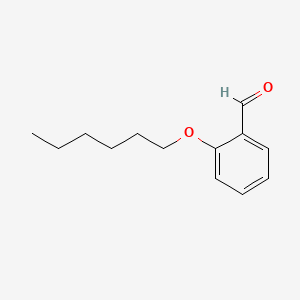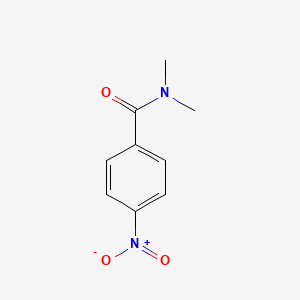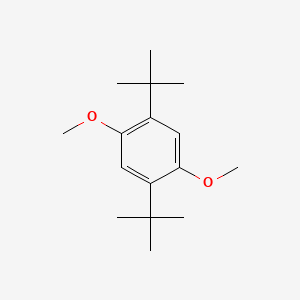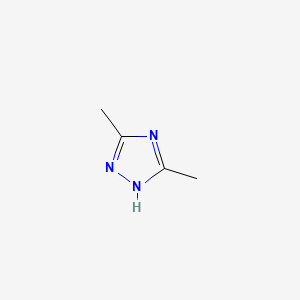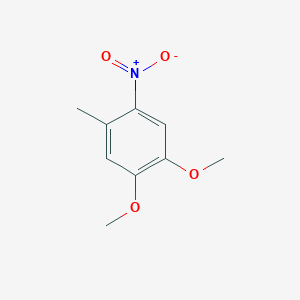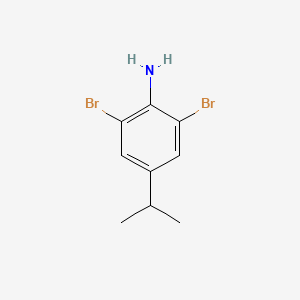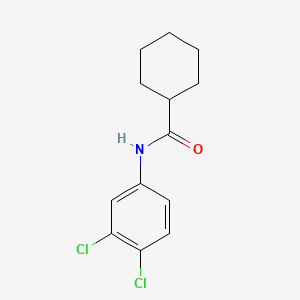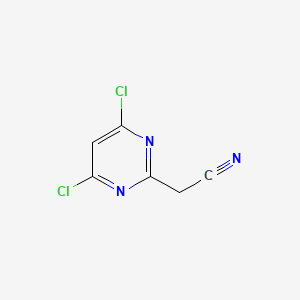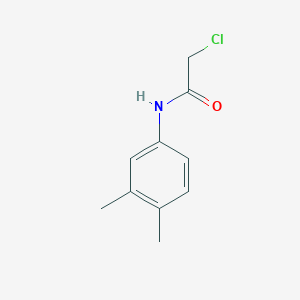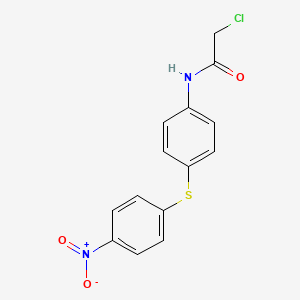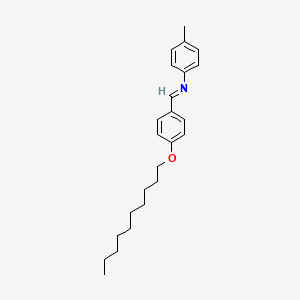
p-Decyloxybenzylidene p-toluidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to p-Decyloxybenzylidene p-toluidine involves the Claisen-Schmidt condensation reaction, which is a well-established method for creating carbon-carbon double bonds between aldehydes and ketones. In the context of synthesizing pyridinyl analogues of dibenzylideneacetone (pyr-dba), this reaction was performed using substituted nicotinaldehyde and acetone in the presence of potassium carbonate (K2CO3) in a mixed solvent system of toluene, ethanol, and water. This method proved to be efficient and yielded moderate to excellent results under mild conditions, suggesting that similar procedures could be applicable for synthesizing p-Decyloxybenzylidene p-toluidine analogues .
Molecular Structure Analysis
X-ray diffraction studies have provided insights into the molecular structure of p-Decyloxybenzylidene p-toluidine. The molecule is nearly planar, which is a common feature in compounds that exhibit mesogenic (liquid crystal) properties. The crystal packing is characterized by alternating loose regions formed by aliphatic fragments and pseudostacks of aromatic fragments. These stacks are built of dimers linked by π-stacking interactions between benzene rings. The absence of weak directional interactions between dimers in a stack is noteworthy and suggests that the crystal packing could be indicative of nematic properties .
Chemical Reactions Analysis
While the provided data does not detail specific chemical reactions involving p-Decyloxybenzylidene p-toluidine, the structural analysis suggests that the compound could participate in reactions typical for benzylideneaniline derivatives. These could include further functionalization of the aromatic rings or the aliphatic chain, as well as reactions at the imine bond (C=N) due to its nucleophilic and electrophilic sites .
Physical and Chemical Properties Analysis
The physical properties of p-Decyloxybenzylidene p-toluidine derivatives are closely related to their mesogenic behavior. The nearly planar structure and the presence of π-stacking interactions contribute to the formation of liquid crystalline phases. The crystal-mesophase transition is a key physical property, and for related compounds, this transition has been discussed in terms of the arrangement of molecules in tilted layers, which is a precursor to the tilted smectic phase. The retention of the structure of aromatic regions upon melting is crucial for the formation of the mesogenic phase, as demonstrated by the behavior of similar compounds .
Applications De Recherche Scientifique
Analytical Methods in Antioxidant Activity
Research in the field of antioxidants is crucial for understanding how compounds like p-Decyloxybenzylidene p-toluidine might interact with biological systems. Methods used to determine antioxidant activity, such as the Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) tests, could be applicable for assessing the antioxidant potential of p-Decyloxybenzylidene p-toluidine. These methods rely on spectrophotometry to assess the kinetics or equilibrium states of chemical reactions involving antioxidants (Munteanu & Apetrei, 2021).
Enzymatic Remediation and Organic Pollutant Degradation
Enzymes such as laccases and peroxidases, in the presence of redox mediators, can degrade various organic pollutants, offering a potential application for p-Decyloxybenzylidene p-toluidine in wastewater treatment or environmental remediation. The effectiveness of these enzymatic systems, particularly in the degradation of recalcitrant compounds, highlights a research area where p-Decyloxybenzylidene p-toluidine's properties could be explored (Husain & Husain, 2007).
Cytochrome P450 Enzymes in Biotechnology
Cytochrome P450 enzymes are pivotal in synthetic biology for their ability to oxidize a wide range of chemical scaffolds. Research into these enzymes and their engineered variants offers insights into how p-Decyloxybenzylidene p-toluidine might be used in the production of pharmaceuticals, antibiotics, and other valuable chemicals through biocatalytic processes (Girvan & Munro, 2016).
Environmental Health and Toxicology
Understanding the environmental and health impacts of chemical compounds is critical. Research on the toxicity and biodegradation pathways of similar compounds can provide a framework for studying p-Decyloxybenzylidene p-toluidine's environmental fate, potential bioaccumulation, and effects on human health. This knowledge is essential for developing safe and sustainable applications of new chemical compounds (Koop & Coon, 1986).
Safety And Hazards
While specific safety and hazard information for p-Decyloxybenzylidene p-toluidine is not available, it’s worth noting that p-toluidine, a related compound, is considered hazardous . It can cause skin irritation, serious eye irritation, and is suspected of causing cancer . It is toxic if swallowed, in contact with skin, or if inhaled .
Propriétés
IUPAC Name |
1-(4-decoxyphenyl)-N-(4-methylphenyl)methanimine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33NO/c1-3-4-5-6-7-8-9-10-19-26-24-17-13-22(14-18-24)20-25-23-15-11-21(2)12-16-23/h11-18,20H,3-10,19H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVFSSZJROUJXJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20276386 |
Source


|
| Record name | p-Decyloxybenzylidene p-toluidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20276386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-Decyloxybenzylidene p-toluidine | |
CAS RN |
53764-62-8, 124454-61-1 |
Source


|
| Record name | p-Decyloxybenzylidene p-toluidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053764628 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Decyloxybenzylidene p-toluidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20276386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

